2,6-Dichloro-N-phenylaniline

Catalog No.
S704448
CAS No.
15307-93-4
M.F
C12H9Cl2N
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-N-phenylaniline

CAS Number

15307-93-4

Product Name

2,6-Dichloro-N-phenylaniline

IUPAC Name

2,6-dichloro-N-phenylaniline

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

InChI

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H

InChI Key

HDUUZPLYVVQTKN-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,6-Dichloro-N-phenylbenzenamine; 2,6-Dichlorodiphenylamine

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl

The exact mass of the compound 2,6-Dichloro-N-phenylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichloro-N-phenylaniline, commonly known as 2,6-dichlorodiphenylamine, is a highly specialized diarylamine intermediate central to pharmaceutical manufacturing [1]. As a solid crystalline compound soluble in standard organic solvents, it serves as the primary structural backbone for the blockbuster non-steroidal anti-inflammatory drug (NSAID) diclofenac [1]. The molecule is defined by the precise placement of two chlorine atoms at the ortho positions of one phenyl ring, a structural feature that dictates both its chemical reactivity in downstream Friedel-Crafts alkylations and the ultimate biological efficacy of its derivatives [2]. In industrial procurement, sourcing high-purity 2,6-dichloro-N-phenylaniline is a critical supply chain requirement for API manufacturers aiming to meet stringent pharmacopeia standards[1].

Substituting 2,6-dichloro-N-phenylaniline with generic diphenylamine or mono-chlorinated analogs fundamentally compromises both the synthetic process and the end-product's pharmacological viability. The two ortho-chlorine atoms provide critical steric hindrance that forces the two phenyl rings into a rigid, perpendicular conformation, an absolute requirement for the resulting API to successfully dock into the hydrophobic channel of cyclooxygenase (COX) enzymes[1]. Furthermore, attempting to procure lower-grade, crude 2,6-dichlorodiphenylamine synthesized via unoptimized Ullmann condensation introduces inseparable N-phenyl-2-chloro-6-bromoaniline impurities[2]. These brominated byproducts carry through the entire synthetic route, resulting in APIs that fail regulatory purity thresholds and exhibit severe ulcerogenic side effects, making high-purity, isomerically exact procurement non-negotiable[2].

Purity-Linked Processability in Friedel-Crafts Cyclization

The purity of 2,6-dichloro-N-phenylaniline directly dictates the efficiency of its downstream conversion into 1-(2,6-dichlorophenyl)indoline-2-one, the immediate precursor to diclofenac [1]. When high-purity 2,6-dichloro-N-phenylaniline is utilized alongside phase transfer catalysts (such as PEG-400) and anhydrous aluminum trichloride, the Friedel-Crafts cyclization achieves an 87.6% yield at a relatively mild 60 °C [1]. In contrast, standard unoptimized routes using lower-grade precursors require harsh conditions (up to 150 °C) and suffer from lower yields (~81.6%) and increased byproduct formation [1].

Evidence DimensionDownstream indolin-2-one intermediate yield
Target Compound Data87.6% yield (at 60 °C with phase transfer catalyst)
Comparator Or Baseline81.6% yield (standard high-temperature route at 150 °C)
Quantified Difference6.0% absolute yield increase and 90 °C reduction in reaction temperature
ConditionsFriedel-Crafts alkylation of N-phenyl-N-(2,6-dichlorophenyl)chloroacetamide using AlCl3

High-purity precursor procurement enables milder, higher-yielding scale-up processes, significantly reducing energy costs and improving atom economy in industrial API manufacturing.

Elimination of Ulcerogenic Byproducts in High-Purity Grades

The synthetic route and subsequent purity of procured 2,6-dichloro-N-phenylaniline are critical for regulatory compliance. Traditional Ullmann condensation using bromobenzene yields only ~50% of the target compound and generates N-phenyl-2-chloro-6-bromoaniline as a persistent impurity [1]. This brominated analog is notoriously difficult to separate and carries through to the final API, causing severe gastrointestinal side effects such as stomach ulcers[1]. Procuring high-purity 2,6-dichloro-N-phenylaniline synthesized via optimized routes eliminates this impurity, ensuring the final diclofenac sodium meets USP and BP standards [1].

Evidence DimensionPresence of inseparable bromo-analogs
Target Compound DataUndetectable (in high-purity/optimized synthesis grades)
Comparator Or BaselineSignificant contamination (in crude Ullmann condensation products)
Quantified DifferenceComplete elimination of ulcerogenic N-phenyl-2-chloro-6-bromoaniline
ConditionsIndustrial-scale API synthesis and downstream quality control

Procuring impurity-free 2,6-dichloro-N-phenylaniline is mandatory to prevent batch rejection and ensure the safety profile of the final pharmaceutical product.

Direct Biological Activity: Efflux Pump Induction in Candida albicans

Beyond its role as an intermediate, 2,6-dichlorodiphenylamine exhibits intrinsic biological activity in microbiological models [1]. In assays evaluating drug resistance in Candida albicans, the compound acts as a potent inducer of the CDR1 efflux pump [1]. When exposed to 2,6-dichlorodiphenylamine, the minimum inhibitory concentration (MIC) of the antifungal fluconazole is elevated by 4-fold compared to the wild-type baseline [1]. This demonstrates that the compound itself interacts directly with fungal regulatory pathways, independent of its conversion into diclofenac.

Evidence DimensionFluconazole MIC elevation in C. albicans
Target Compound Data4-fold MIC elevation (via CDR1 induction)
Comparator Or Baseline1-fold (baseline sensitivity without the compound)
Quantified Difference400% increase in fluconazole resistance
ConditionsIn vitro C. albicans culture assay measuring CDR1 efflux pump activity

Provides a validated, commercially available small-molecule tool for researchers studying antifungal resistance and efflux pump mechanisms.

Conformational Rigidity for Target Binding

The 2,6-dichloro substitution pattern is the defining structural feature that enables the pharmacological efficacy of its derivatives [1]. The two bulky ortho-chlorine atoms force the diphenylamine core into a rigid, perpendicular conformation [1]. This specific geometry is required for the resulting diclofenac molecule to effectively bind the cyclooxygenase (COX-2) active site, achieving an IC50 of approximately 1.3 nM . If an unsubstituted or mono-substituted diphenylamine were used, the molecule would adopt a more planar, flexible conformation, resulting in a catastrophic loss of target affinity and COX-2 inhibition[1].

Evidence DimensionCOX-2 IC50 of derived API
Target Compound Data~1.3 nM (perpendicular conformation driven by 2,6-dichloro groups)
Comparator Or BaselineLoss of low-nanomolar potency (planar conformation of unsubstituted analogs)
Quantified DifferenceOrders of magnitude difference in enzyme binding affinity
ConditionsIn vitro human COX-2 inhibition assay in CHO cells

Highlights why structural analogs cannot be substituted in procurement; the exact 2,6-dichloro geometry is non-negotiable for COX-2 target engagement.

Industrial Synthesis of Diclofenac Sodium API

As the primary starting material, high-purity 2,6-dichloro-N-phenylaniline is essential for the multi-step synthesis of diclofenac, ensuring high yields in the Friedel-Crafts cyclization step and compliance with global pharmacopeia standards [1].

Development of Dual-Target Anti-Inflammatory/Antifungal Agents

Researchers utilize the 2,6-dichlorodiphenylamine core to design novel compounds that simultaneously target COX-2 and fungal CYP51, leveraging its proven perpendicular binding conformation to combat drug-resistant fungal infections[2].

Microbiological Studies on Efflux Pump Mechanisms

Due to its ability to induce the CDR1 efflux pump in Candida albicans, the compound is procured as a chemical probe in in vitro assays to study antifungal resistance and screen for efflux pump inhibitors [2].

Structure-Activity Relationship (SAR) Profiling in Drug Discovery

The compound serves as a rigid, sterically hindered baseline molecule in medicinal chemistry, allowing researchers to study the effects of perpendicular diarylamine conformations on enzyme active site binding [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

237.0112047 Da

Monoisotopic Mass

237.0112047 Da

Heavy Atom Count

15

Appearance

Yellow Solid

Melting Point

50-51°C

UNII

D5D4MZM3NW

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (93.62%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15307-93-4

Wikipedia

2,6-Dichloro-N-phenylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types